2-{4-[benzyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups. These include a benzamido group, a sulfamoyl group, and a cyclopenta[b]thiophene group. The presence of these groups suggests that this compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzamido group could be introduced through a reaction with benzoyl chloride, while the sulfamoyl group could be introduced through a reaction with sulfamoyl chloride . The cyclopenta[b]thiophene group could be synthesized through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups. The benzamido and sulfamoyl groups are likely to contribute to the polarity of the molecule, while the cyclopenta[b]thiophene group is likely to contribute to its aromaticity .Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the presence of its functional groups. For example, the benzamido group could undergo hydrolysis to form an amine and a carboxylic acid, while the sulfamoyl group could undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .Future Directions
Properties
IUPAC Name |
2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-25-23(29)21-19-9-6-10-20(19)32-24(21)26-22(28)17-11-13-18(14-12-17)33(30,31)27(2)15-16-7-4-3-5-8-16/h3-5,7-8,11-14H,6,9-10,15H2,1-2H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIBPUXYOGMWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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